molecular formula C16H17N7O2 B139408 DAMPA Methyl Ester CAS No. 23853-09-0

DAMPA Methyl Ester

Cat. No.: B139408
CAS No.: 23853-09-0
M. Wt: 339.35 g/mol
InChI Key: FBFNJDZYIIOJMK-UHFFFAOYSA-N
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Description

“Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate” is an organic compound that belongs to the class of 1-benzoylpiperidines . It is also known as DAMPA, which is a Methotrexate analog and an antitumor agent .


Molecular Structure Analysis

The molecular formula of this compound is C15H15N7O2 . The InChI code is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) .


Physical and Chemical Properties Analysis

This compound is a brownish yellow to orange solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

One study discusses the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, emphasizing the methodological advancements in radiolabeling compounds for biological studies. This compound demonstrates specific activity suitable for further pharmacological and biochemical exploration (Taylor et al., 1996).

Biological Activity and Molecular Interactions

Another important study highlights the significance of the side-chain amide carbonyl group in determining the biological activity of methotrexate analogues, including compounds structurally related to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate. This research offers insights into the molecular basis of drug action and resistance, underscoring the critical role of chemical structure in therapeutic efficacy (Rosowsky & Forsch, 1982).

Supramolecular Structures

Research into hydrogen-bonded supramolecular structures has also been a focus, with studies examining how modifications to benzoate derivatives, including those similar to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate, influence the formation of one, two, and three-dimensional structures. These findings contribute to our understanding of molecular assembly and its potential applications in nanotechnology and material science (Portilla et al., 2007).

Antimicrobial Properties

The antimicrobial potential of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate derivatives has been investigated, with studies focusing on the synthesis and evaluation of novel compounds for their antibacterial activity. Such research is pivotal in the quest for new therapeutic agents against resistant microbial strains (El-Haggar et al., 2015).

Photopolymerization Processes

Additionally, derivatives of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate have been studied for their role in photopolymerization processes, illustrating the compound's utility in material sciences and engineering. This research explores the photophysical properties of novel compounds, shedding light on their potential industrial applications (Guillaneuf et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Properties

IUPAC Name

methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNJDZYIIOJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299929
Record name Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23853-09-0
Record name NSC133722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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